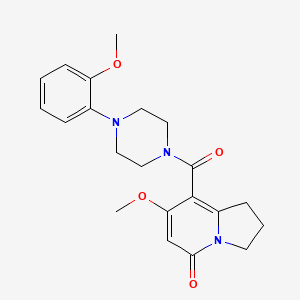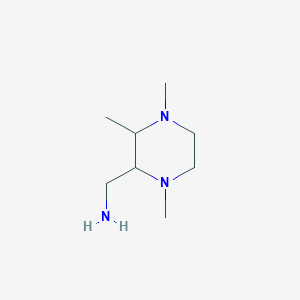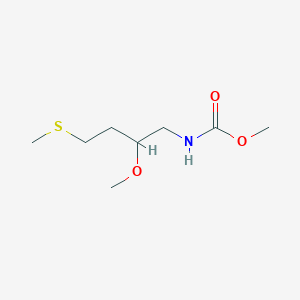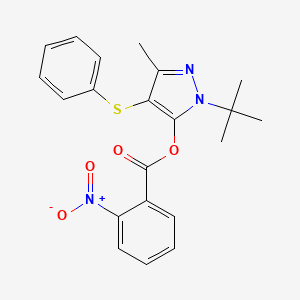
7-methoxy-8-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methoxy-8-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-8-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-8-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds like 7-methoxy-8-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one often involves multiple steps, including the formation of piperazine derivatives and the introduction of methoxy groups. For example, Bektaş et al. (2007) described the synthesis of novel triazole derivatives, showcasing methodologies that could be relevant for synthesizing structurally related compounds with potential antimicrobial activities (Bektaş et al., 2007). Similarly, Romero et al. (1994) discussed the synthesis and bioactivity of bis(heteroaryl)piperazines as a class of non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the therapeutic potential of piperazine-containing compounds (Romero et al., 1994).
Biological Activity and Potential Therapeutic Uses
Piperazine derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. For instance, Yoon et al. (2008) prepared piperazine derivatives as 5-HT7 receptor antagonists, showing the significance of such structures in developing receptor-targeted therapies (Yoon et al., 2008). Additionally, Chaturvedi et al. (2018) explored the conjugation of methoxyphenyl piperazine with silver nanoparticles, aiming at targeted optical imaging agents, which could open avenues for diagnostic applications in medicine (Chaturvedi et al., 2018).
Research and Development Challenges
While exploring the applications of complex organic compounds, researchers face challenges related to synthesis, characterization, and understanding the mechanism of action. For example, the development of compounds with reduced lipophilicity and added polar functionality for better pharmacokinetic properties is a critical area of research, as highlighted by Abate et al. (2011), who worked on σ receptor ligands (Abate et al., 2011).
properties
IUPAC Name |
7-methoxy-8-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-17-8-4-3-6-15(17)22-10-12-23(13-11-22)21(26)20-16-7-5-9-24(16)19(25)14-18(20)28-2/h3-4,6,8,14H,5,7,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXROHSKLUEFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4CCCN4C(=O)C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-8-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2,3-dihydroindolizin-5(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)
![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)



![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)


